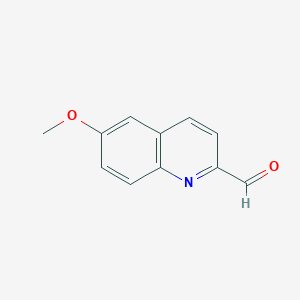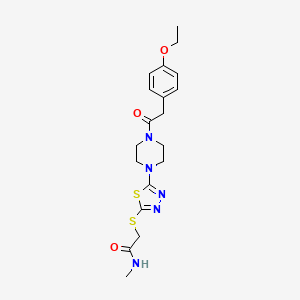
2-((5-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups, including an ethoxyphenyl group, a piperazine ring, a thiadiazole ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxyphenyl group could be introduced via a Friedel-Crafts alkylation, the piperazine ring could be formed via a cyclization reaction, and the thiadiazole ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxyphenyl group would likely contribute to the compound’s hydrophobicity, while the piperazine and thiadiazole rings could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo substitution reactions, while the thiadiazole ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the ethoxyphenyl group, while its melting and boiling points would be influenced by the size and shape of the molecule .科学的研究の応用
Synthesis and Biological Activities
Compounds with structural elements related to "2-((5-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide" have been synthesized and evaluated for various biological activities:
- Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnagenone or khellinone have shown significant anti-inflammatory and analgesic activities, indicating the potential of similar structures in developing therapeutic agents (Abu‐Hashem et al., 2020).
- Antimicrobial and Antiviral Activities : Compounds featuring 1,3,4-thiadiazole and piperazine units have demonstrated inhibitory effects on specific bacterial and viral strains, suggesting applications in addressing microbial resistance issues (Xia, 2015); (Hamama et al., 2017).
- Leishmanicidal Activity : Research has shown that thiadiazole derivatives can have significant leishmanicidal activity, highlighting their potential in developing treatments for leishmaniasis (Foroumadi et al., 2005).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide insights into the methodologies that could be applied to the synthesis of "2-((5-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide" and similar molecules:
- Microwave-assisted Synthesis : The microwave-assisted synthesis of hybrid molecules containing different pharmacophoric units has been explored, offering efficient pathways to synthesize complex molecules with potential biological activities (Başoğlu et al., 2013).
- Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against specific pests, illustrating the utility of such compounds in agricultural sciences (Fadda et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[5-[4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-3-27-15-6-4-14(5-7-15)12-17(26)23-8-10-24(11-9-23)18-21-22-19(29-18)28-13-16(25)20-2/h4-7H,3,8-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGPWUFUAGGCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


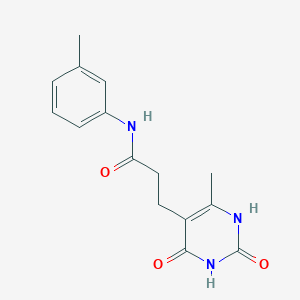
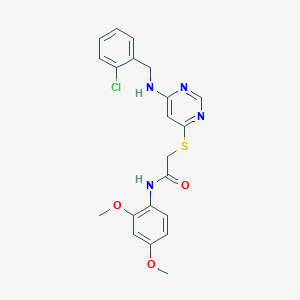
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684568.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)
![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)

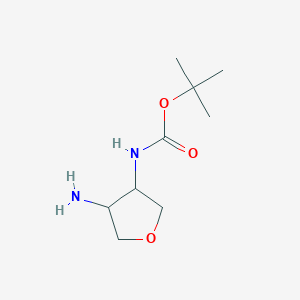

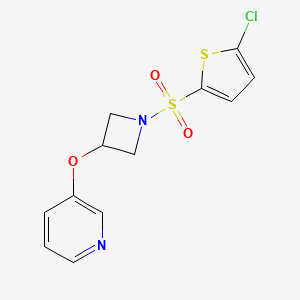
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)
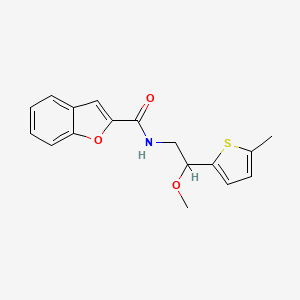
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)
